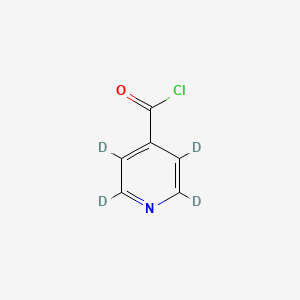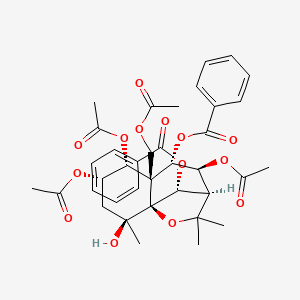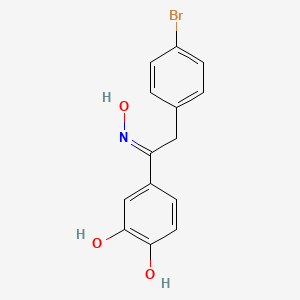
Immunosuppressant-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
These agents are primarily used to inhibit the immune system’s activity, making them essential in preventing organ rejection following transplantation and in treating autoimmune diseases . Immunosuppressant-1 is particularly effective in modulating the immune response by targeting specific pathways involved in immune cell activation and proliferation.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Immunosuppressant-1 typically involves multiple steps, starting from readily available precursors. The process often includes:
Initial Formation: The initial step involves the formation of a core structure through a series of condensation and cyclization reactions.
Functional Group Modifications: Subsequent steps involve the introduction of various functional groups to enhance the compound’s activity and specificity. These modifications are achieved through reactions such as alkylation, acylation, and halogenation.
Purification: The final product is purified using techniques like recrystallization, chromatography, and distillation to ensure high purity and yield.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using batch or continuous flow processes. Key considerations include:
Reaction Optimization: Conditions such as temperature, pressure, and solvent choice are optimized to maximize yield and minimize by-products.
Automation: Automated systems are employed to ensure consistency and efficiency in large-scale production.
Chemical Reactions Analysis
Types of Reactions: Immunosuppressant-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: In these reactions, one functional group is replaced by another, commonly using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
Immunosuppressant-1 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Employed in cell culture studies to investigate immune cell behavior and signaling pathways.
Medicine: Critical in the development of therapies for autoimmune diseases and in the management of organ transplantation.
Mechanism of Action
Immunosuppressant-1 exerts its effects by targeting specific molecular pathways involved in immune cell activation. The primary mechanism involves:
Inhibition of Calcineurin: By binding to intracellular proteins, this compound inhibits the activity of calcineurin, a key enzyme in T-cell activation.
Blocking Cytokine Production: This inhibition leads to a decrease in the production of cytokines such as interleukin-2, which are essential for T-cell proliferation and differentiation.
Comparison with Similar Compounds
Cyclosporine: Another calcineurin inhibitor used in organ transplantation and autoimmune disease treatment.
Tacrolimus: Similar to cyclosporine but with a different binding profile and potency.
Sirolimus: An mTOR inhibitor that also affects T-cell activation but through a different pathway.
Uniqueness: Immunosuppressant-1 is unique in its specific binding affinity and the resulting downstream effects on immune cell signaling. Compared to other immunosuppressants, it offers a distinct balance of efficacy and side effect profile, making it a valuable option in clinical settings .
Properties
Molecular Formula |
C14H12BrNO3 |
|---|---|
Molecular Weight |
322.15 g/mol |
IUPAC Name |
4-[(E)-C-[(4-bromophenyl)methyl]-N-hydroxycarbonimidoyl]benzene-1,2-diol |
InChI |
InChI=1S/C14H12BrNO3/c15-11-4-1-9(2-5-11)7-12(16-19)10-3-6-13(17)14(18)8-10/h1-6,8,17-19H,7H2/b16-12+ |
InChI Key |
QMXNEVOYCHZVSJ-FOWTUZBSSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C/C(=N\O)/C2=CC(=C(C=C2)O)O)Br |
Canonical SMILES |
C1=CC(=CC=C1CC(=NO)C2=CC(=C(C=C2)O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[6-[2-[7-[(4-Chloro-2-propan-2-yloxyphenyl)methylamino]-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]phenoxy]hexylcarbamoyl]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate;2,2,2-trifluoroacetic acid](/img/structure/B12376878.png)
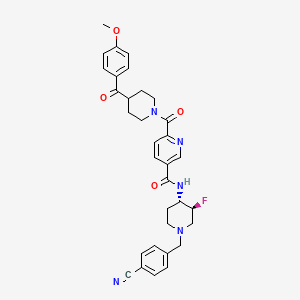
![Benzoic acid, 3,3'-[(2,5-dichloro-1,4-phenylene)bis[iminocarbonyl(2-hydroxy-3,1-naphthalenediyl)azo]]bis[4-methyl-, bis(1-methylethyl) ester](/img/structure/B12376905.png)
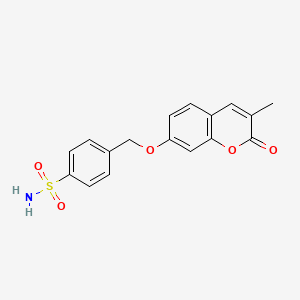
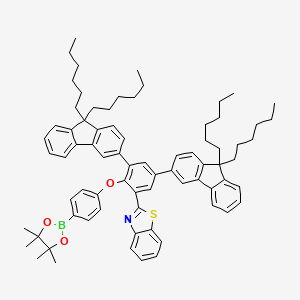
![N-[1-(3-fluorophenyl)piperidin-3-yl]-6-morpholin-4-ylpyrimidin-4-amine](/img/structure/B12376916.png)
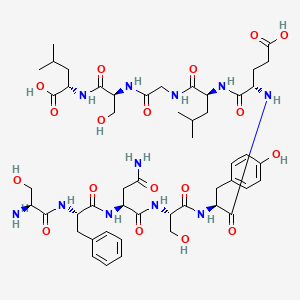
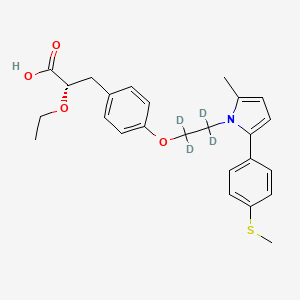
![Benzoic acid, 3,3'-[(2,5-dichloro-1,4-phenylene)bis[iminocarbonyl(2-hydroxy-3,1-naphthalenediyl)azo]]bis[4-methyl-, bis(1-methylethyl) ester](/img/structure/B12376937.png)
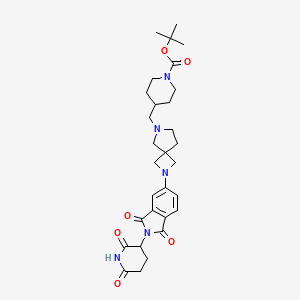
![N-tert-butyl-8-(4-carbamoyl-6-methoxypyridin-2-yl)-1-(3,5-dichlorophenyl)-7-methoxy-N-methyl-4H-chromeno[4,3-c]pyrazole-3-carboxamide](/img/structure/B12376960.png)
